REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[C:7]2[S:15][CH:14]=[C:13]([Br:16])[C:8]=2[C:9](Cl)=[N:10][CH:11]=1)(=O)C.[NH4+:17].[OH-]>O1CCOCC1>[NH2:17][C:9]1[C:8]2[C:13]([Br:16])=[CH:14][S:15][C:7]=2[C:6]([CH2:5][OH:4])=[CH:11][N:10]=1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a soid which
|
Type
|
CUSTOM
|
Details
|
was triturated with water (20 mL)
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)Br)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |